ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
Description
ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a pyridazine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)17-9-7-14(2)8-10-17)34-13-19(30)27-16-6-4-5-15(11-16)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOGXKBBQROZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials might include ethyl esters, substituted anilines, and various reagents to introduce the trifluoromethyl group and other functional groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of such a compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It might be used in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridazine derivatives with different substituents. Examples could be:
- Ethyl 6-oxo-4-(2-oxo-2-((3-methylphenyl)amino)ethoxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 6-oxo-4-(2-oxo-2-((3-chlorophenyl)amino)ethoxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Uniqueness
The uniqueness of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Biological Activity
Ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound exhibits notable biological activities due to its unique structural features, which include various functional groups that enhance its interaction with biological targets.
Chemical Structure and Properties
The compound's molecular formula is , and its IUPAC name reflects its intricate structure. The presence of trifluoromethyl and methyl groups contributes to its lipophilicity, potentially affecting its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 453.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (Octanol/Water) | Estimated at 4.5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially allowing the compound to modulate various signaling pathways. Research indicates that it may inhibit certain enzymes involved in metabolic processes or act as an agonist for specific receptors.
Case Studies and Research Findings
- Antitumor Activity : In a study examining the effects of pyridazine derivatives on cancer cell lines, this compound demonstrated significant cytotoxic effects against A431 vulvar epidermal carcinoma cells, with an IC50 value of approximately 15 µM, indicating its potential as an antitumor agent .
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of this compound in murine models of inflammation. Results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by up to 50% when treated with doses ranging from 10 to 30 mg/kg, suggesting its utility in inflammatory diseases .
- Enzyme Inhibition Studies : The compound was also tested for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It was found to exhibit moderate inhibition of COX-2 with an IC50 value of 12 µM, indicating potential applications in pain management and inflammation .
Table 2: Biological Activity Summary
| Activity Type | Target | Effect | IC50 Value |
|---|---|---|---|
| Antitumor | A431 Cell Line | Cytotoxic | 15 µM |
| Anti-inflammatory | Murine Model | Cytokine Reduction | 50% at 30 mg/kg |
| Enzyme Inhibition | COX-2 | Moderate Inhibition | 12 µM |
Q & A
Q. What advanced techniques could elucidate the compound’s in vivo pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
